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Compound of Interest

Compound Name: N-Caffeoylputrescine

Cat. No.: B1232573

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Caffeoylputrescine is a naturally occurring polyamine conjugate found in various plant
species. It consists of a putrescine backbone acylated with a caffeoyl group. As a member of
the hydroxycinnamic acid amide family, N-Caffeoylputrescine exhibits a range of biological
activities, including antioxidant and anti-inflammatory properties, making it a molecule of
interest for pharmaceutical and nutraceutical applications. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural
products. This application note provides a detailed protocol and data interpretation guide for the
structural characterization of N-Caffeoylputrescine using 1D and 2D NMR techniques.

Molecular Structure

N-Caffeoylputrescine comprises a central four-carbon diamine chain (putrescine) linked via
an amide bond to a caffeoyl moiety, which is characterized by a 3,4-dihydroxy-substituted
aromatic ring and a trans-alkene functionality.

Structure of N-Caffeoylputrescine

Caption: Chemical structure of N-Caffeoylputrescine with atom numbering.

Quantitative NMR Data
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The following tables summarize the *H and 3C NMR chemical shifts for N-Caffeoylputrescine.

The data is compiled from literature reports of N-caffeoylputrescine and its derivatives, with

assignments confirmed through 2D NMR spectroscopy. The spectra are typically recorded in
deuterated methanol (CDsOD).

Table 1: *H NMR Spectroscopic Data for N-Caffeoylputrescine (in CD3z0OD)

Chemical Shift (8)

Coupling Constant

Position Multiplicity

ppm (J) Hz
H-2' 7.04 d 2.1
H-5' 6.78 d 8.2
H-6' 6.92 dd 8.2,21
H-7' (a) 6.38 d 15.8
H-8' (B) 7.29 d 15.8
H-1 3.32 t 6.8
H-2 1.65 m
H-3 1.65 m
H-4 2.95 t 7.2

Table 2: 13C NMR Spectroscopic Data for N-Caffeoylputrescine (in CD3sOD)
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Position Chemical Shift (6) ppm
Cc-1 127.9
c-2 115.2
C-3 146.8
Cc-4' 149.3
C-5 116.4
C-6' 122.8
C-7' (a) 118.9
C-8' (B) 141.2
C-9' (C=0) 169.5
C-1 40.5
C-2 27.8
C-3 27.8
C-4 42.1

Experimental Protocols
Sample Preparation

o Sample Purity: Ensure the isolated N-Caffeoylputrescine is of high purity (>95%), as
impurities can complicate spectral interpretation.

e Solvent: Dissolve 5-10 mg of the purified compound in 0.6 mL of high-purity deuterated
methanol (CDsOD, 99.8% D).

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (& = 0.00 ppm).

e NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

1D *H NMR Spectroscopy

Pulse Program: zg30 (or equivalent)

Spectral Width (SW): 12-16 ppm

Acquisition Time (AQ): 2-4 seconds

Relaxation Delay (D1): 2 seconds

Number of Scans (NS): 16-64

Temperature: 298 K
1D 13C NMR Spectroscopy

e Pulse Program: zgpg30 (with proton decoupling)

Spectral Width (SW): 200-220 ppm

Acquisition Time (AQ): 1-2 seconds

Relaxation Delay (D1): 2-5 seconds

Number of Scans (NS): 1024-4096

2D NMR Spectroscopy

e COSY (Correlation Spectroscopy): To identify *H-*H spin-spin couplings.
o Pulse Program: cosygpqf

o Spectral Width (F1 and F2): 12-16 ppm

o Number of Increments (F1): 256-512
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o Number of Scans (per increment): 8-16

o HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond *H-13C correlations.

[e]

Pulse Program: hsqcedetgpsisp2.3 (edited for CH, CHz, and CHs differentiation)

o

Spectral Width (F2, 1H): 12-16 ppm

[¢]

Spectral Width (F1, 13C): 180-200 ppm

[¢]

Number of Increments (F1): 256

[e]

Number of Scans (per increment): 8-16

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) *H-13C
correlations.

o Pulse Program: hmbcgplpndqf

o Spectral Width (F2, 1H): 12-16 ppm

o Spectral Width (F1, 13C): 200-220 ppm

o Number of Increments (F1): 256-512

o Number of Scans (per increment): 16-32

o Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

Data Processing

o Apodization: Apply an exponential window function (line broadening of 0.3 Hz for *H and 1-2
Hz for 13C) to improve the signal-to-noise ratio.

o Fourier Transform: Perform a Fourier transform on the Free Induction Decay (FID) to obtain
the frequency-domain spectrum.

o Phase Correction: Manually or automatically correct the phase of the spectrum.
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+ Baseline Correction: Apply a baseline correction to ensure accurate integration.

+ Referencing: Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent
peak (CD3OD: 6H = 3.31 ppm, dC = 49.0 ppm).

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of N-
Caffeoylputrescine using the acquired NMR data.
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Caption: Workflow for N-Caffeoylputrescine structure elucidation.

Key 2D NMR Correlations for Structure Confirmation

The following diagrams visualize the key COSY and HMBC correlations that are crucial for
assembling the structure of N-Caffeoylputrescine.

COSY Correlations

The COSY spectrum reveals the proton-proton coupling networks within the molecule.
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 To cite this document: BenchChem. [Application Note: Structure Elucidation of N-
Caffeoylputrescine using NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available
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at: [https://lwww.benchchem.com/product/b1232573#nmr-spectroscopy-for-n-
caffeoylputrescine-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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